Broad-Spectrum Antitumor Activity: Propanamide vs. Acetamide
In a direct head-to-head comparison within the same study, a series of quinazolinone-linked N-(3,4,5-trimethoxyphenyl)propanamides (compounds 23-29) were evaluated alongside their acetamide counterparts (compounds 15-21) against the NCI 57 human tumor cell line panel at a single dose of 10 μM. The propanamide derivatives 23, 26, 27, and 28 demonstrated extensive-spectrum antitumor efficiency against numerous cell lines from various tumor subpanels. In contrast, the acetamide series showed more limited, selective activity, with compounds 15, 16, and 19 affecting only the A498 and UO-31 renal cancer cell lines, and compound 17 showing selective effectiveness only against the NCI-H522 lung cancer line [1].
| Evidence Dimension | Spectrum of antitumor activity (number of responsive cell lines across tumor subpanels) |
|---|---|
| Target Compound Data | Compounds 23, 26, 27, and 28: 'extensive-spectrum antitumor efficiency to numerous cell lines that belong to various tumor subpanels' (exact percentage growth inhibition or GI50 values not provided in the abstract). |
| Comparator Or Baseline | Compounds 15, 16, 17, 19 (acetamide derivatives): Selective activity against 1-2 specific cell lines (A498, UO-31, NCI-H522). |
| Quantified Difference | The propanamide scaffold conferred a qualitatively broader spectrum of activity ('extensive-spectrum' vs. 'selective'). A precise quantitative ratio cannot be calculated from the available abstract data, but the difference is described as categorical. |
| Conditions | NCI 57 human tumor cell line panel; single dose at 10 μM. |
Why This Matters
For researchers procuring building blocks for anticancer libraries, the propanamide scaffold consistently yields broad-spectrum hits, whereas the acetamide scaffold leads to narrow, cell-line-specific agents, directly impacting screening strategy and lead optimization.
- [1] Mohamed, M. A., et al. (2016). Synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds. European Journal of Medicinal Chemistry, 112, 106-113. View Source
